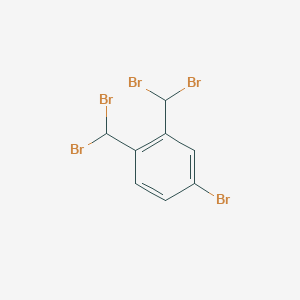

4-Bromo-1,2-bis(dibromomethyl)benzene

Description

Contextualizing 4-Bromo-1,2-bis(dibromomethyl)benzene within Polybrominated Arenes

This compound, with the chemical formula C₈H₅Br₅, is a heavily brominated derivative of o-xylene (B151617). cymitquimica.com It belongs to the family of polybrominated arenes, which are aromatic hydrocarbons substituted with multiple bromine atoms. This specific molecule is distinguished by a bromine atom directly attached to the benzene (B151609) ring and four additional bromine atoms located on the two methyl groups, forming dibromomethyl functionalities. Its systematic IUPAC name is this compound, and it is also known by the synonym α,α,α',α',4-pentabromo-o-xylene.

The structure of this compound, with its high bromine content and specific substitution pattern, makes it a reactive and versatile intermediate in the synthesis of more complex molecular architectures.

Academic Significance of Polyhalogenated Organic Compounds in Synthetic Chemistry

Polyhalogenated organic compounds, including polybrominated molecules like this compound, are of substantial academic and industrial importance. The carbon-bromine bond, while stable, is susceptible to a variety of chemical transformations. This reactivity allows for the strategic introduction of new functional groups and the construction of intricate carbon skeletons.

These compounds are frequently employed as precursors in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The ability to selectively manipulate the carbon-bromine bonds makes polyhalogenated compounds powerful tools for chemists to design and construct novel organic materials, pharmaceuticals, and agrochemicals. Furthermore, the study of their reactivity and reaction mechanisms contributes to the fundamental understanding of organic chemistry.

Research Trajectories for Complex Benzene Derivatives

The synthesis of complex benzene derivatives is a cornerstone of modern organic chemistry, driven by the demand for new materials with tailored properties. Research in this area often focuses on creating larger, conjugated aromatic systems for applications in electronics, or functionalized molecules for biological applications. Polybrominated compounds like this compound serve as key starting materials in these endeavors.

One significant research trajectory involves the use of such compounds to build larger polycyclic aromatic hydrocarbons (PAHs). For instance, this compound has been utilized in the synthesis of precursors for organic semiconductors. In a documented reaction, it was refluxed with 1,4-naphthoquinone (B94277) and sodium iodide to produce a more complex aryl-ethylene substituted aromatic compound, highlighting its role in creating materials for electronic devices. google.com

Another avenue of research involves using this pentabrominated compound as a precursor for other functional molecules. It has been shown to be a starting material for the synthesis of 4-Bromophthalaldehyde, a useful dialdehyde (B1249045) in various chemical syntheses. molbase.com Furthermore, it has been used in the preparation of monomers for the synthesis of dibenzo[a,e]cyclooctatetraene (DBCOT), a non-planar aromatic system of theoretical and practical interest. researchgate.net A known synthetic route to this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene using N-bromosuccinimide and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. wgtn.ac.nz

The following tables summarize the key properties and synthetic applications of this compound.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | α,α,α',α',4-Pentabromo-o-xylene |

| CAS Number | 4235-46-5 |

| Molecular Formula | C₈H₅Br₅ |

| Molecular Weight | 500.65 g/mol |

| Appearance | White to orange to green powder or crystals |

Table 2: Selected Research Applications

| Application Area | Synthetic Transformation | Resulting Compound/Material Class |

|---|---|---|

| Organic Semiconductors | Reaction with 1,4-naphthoquinone and NaI | Aryl-ethylene substituted aromatic compounds |

| Synthetic Intermediates | Hydrolysis or other transformation | 4-Bromophthalaldehyde |

| Monomer Synthesis | Modified protocol | Dibenzo[a,e]cyclooctatetraene (DBCOT) precursor |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,2-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKRZYXIEGFYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408856 | |

| Record name | 4-bromo-1,2-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4235-46-5 | |

| Record name | 4-bromo-1,2-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha',4-Pentabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,2 Bis Dibromomethyl Benzene

Hydrolytic Transformations of Bis(dibromomethyl) Groups

The bis(dibromomethyl) groups of 4-Bromo-1,2-bis(dibromomethyl)benzene are susceptible to hydrolysis, a transformation that provides an efficient route to substituted benzene-1,2-dicarboxaldehydes. These aromatic dicarboxaldehydes are significant intermediates for various synthetic applications. sciengine.com

The hydrolysis is typically achieved by treating this compound with fuming sulfuric acid, followed by quenching with ice or water. sciengine.comgoogle.com The mechanism involves the acid-catalyzed cleavage of the carbon-bromine bonds, leading to the formation of a dialdehyde (B1249045). Research has focused on optimizing this procedure to improve yields and purity. A significant improvement involves the neutralization of excess acid prior to the addition of water. This is accomplished by adding solid sodium bicarbonate to the reaction mixture while cooling it in an ice bath. This modification prevents potential side reactions and degradation of the product, leading to significantly higher yields of the desired 4-bromo-benzene-1,2-dicarboxaldehyde (also known as 4-bromo-phthalaldehyde). sciengine.com

| Reactant | Reagents | Key Conditions | Product | Yield Improvement |

|---|---|---|---|---|

| This compound | 1) Fuming H₂SO₄ 2) Ice/Water | Stirring at room temperature for ~1 hour, followed by quenching in a dry ice/acetone bath. | 4-Bromo-benzene-1,2-dicarboxaldehyde | Standard Procedure |

| This compound | 1) Fuming H₂SO₄ 2) NaHCO₃ (solid) 3) Ice/Water | Neutralization of excess acid with NaHCO₃ before hydrolysis. | 4-Bromo-benzene-1,2-dicarboxaldehyde | Significantly improved yields by minimizing side reactions. sciengine.com |

Nucleophilic Substitution Reactions Involving Dibromomethyl Functionalities

The dibromomethyl groups in this compound serve as electrophilic centers, making them targets for nucleophilic substitution reactions. While specific studies on this exact molecule are limited, the reactivity of analogous benzylic bromides, such as 1,2-bis(bromomethyl)benzene (B41939), provides insight into its expected behavior. The carbon-bromine bonds in the dibromomethyl groups can be cleaved by a variety of nucleophiles.

For instance, related bis(bromomethyl)benzenes readily react with nucleophiles like sodium azide (B81097) to form the corresponding biazides. nih.gov This type of reaction is a cornerstone of "click chemistry," where the in situ generated biazide can undergo a subsequent copper-catalyzed cycloaddition with alkynes. nih.gov Similarly, it is expected that this compound would react with various nucleophiles, such as amines, alcohols, and thiols, to substitute the bromine atoms. The presence of two bromine atoms on each methyl group suggests the potential for sequential or double substitution at each benzylic position, depending on the reaction conditions and the nature of the nucleophile.

The general mechanism for nucleophilic substitution at a benzylic carbon can proceed via Sₙ1 or Sₙ2 pathways. Given the benzylic nature of the carbocation that would be formed, an Sₙ1-type mechanism is plausible, although Sₙ2 reactions are also common for primary and secondary benzylic halides.

Cyclization and Rearrangement Reactions

The ortho-disposition of the two dibromomethyl groups on the benzene (B151609) ring makes this compound a prime candidate for reactions that form new ring systems.

A notable cyclization reaction involves the treatment of 1,2-bis(dibromomethyl)benzene (B1266051) and its 4-substituted derivatives with fumaronitrile (B1194792) to produce 2,3-dicyanonaphthalene derivatives. researchgate.net This reaction does not proceed in N,N-dimethylformamide (DMF) without an additive. However, in the presence of potassium iodide (KI), the reaction occurs to yield the substituted dicyanonaphthalene. researchgate.net

Mechanistic studies have revealed that potassium iodide is not a catalyst but a reactant in this transformation. The yield of the naphthalene (B1677914) product is dependent on the molar amount of KI used, with the reaction reaching near completion when the amount of KI is equivalent to the molar amount of bromine atoms in the starting material. This suggests a mechanism where iodide ions first displace the bromide ions on the dibromomethyl groups, followed by a series of steps involving the fumaronitrile to construct the second aromatic ring. researchgate.net

| Reactants | Additive | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Substituted-1,2-bis(dibromomethyl)benzene + Fumaronitrile | None | DMF | No Reaction | 0% |

| 1,2-bis(dibromomethyl)benzene + Fumaronitrile | Potassium Iodide (KI) | DMF | 2,3-Dicyanonaphthalene | Up to 87.1% researchgate.net |

The structure of this compound is conducive to other types of cyclization reactions, particularly those involving the generation of highly reactive intermediates. For example, related compounds like 1,2-bis(bromomethyl)benzene are used in dialkylative cyclization reactions with reagents like 3-sulfolenes to form complex polycyclic systems. acs.org

Furthermore, on-surface synthesis studies using scanning tunneling microscopy have shown that ortho-bis(halomethyl)arenes can undergo dehalogenative C-C coupling. For instance, 2,3-bis(dibromomethyl)naphthalene, an analogue of the target compound, undergoes complex dimerization and coupling reactions on a gold surface, highlighting the propensity of these ortho-disposed reactive groups to engage in cyclization. d-nb.info These studies suggest that this compound could potentially undergo intramolecular cyclization under reductive conditions to form a seven-membered ring or participate in intermolecular reactions to form dimers and polymers.

Metal-Halogen Exchange and Organometallic Reactivity

This compound possesses two distinct types of carbon-bromine bonds: four benzylic C-Br bonds and one aromatic C-Br bond. This structural feature allows for potential selectivity in metal-halogen exchange reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.

Metal-halogen exchange is typically performed using organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents at low temperatures. mdpi.comresearchgate.net The reactivity in these exchanges generally follows the order C-I > C-Br > C-Cl. While all bromine atoms in the molecule can potentially be exchanged, the aromatic C-Br bond and the benzylic C-Br bonds will exhibit different reactivities. Generally, bromine on an sp²-hybridized carbon (the aromatic ring) is less reactive towards standard nucleophilic substitution but is susceptible to metal-halogen exchange.

Selective exchange at the aromatic position without disturbing the benzylic bromides, or vice-versa, would be challenging but could potentially be achieved by carefully controlling the reaction conditions (temperature, reagent, solvent). mdpi.com For example, using magnesium-based reagents might favor exchange at one site over another. mdpi.com Successful metal-halogen exchange at the aromatic ring would generate an aryllithium or aryl Grignard reagent, a versatile intermediate that can be trapped with various electrophiles. Exchange at the benzylic positions would lead to different organometallic intermediates, which could undergo further reactions like coupling or elimination.

Theoretical and Computational Analysis of Reaction Mechanisms

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not widely reported, theoretical methods are crucial for understanding the reactivity of such complex molecules. Density Functional Theory (DFT) calculations are often employed to investigate the geometries of reactants, transition states, and products, as well as to calculate reaction energy barriers. d-nb.info

For this molecule, computational analysis could elucidate several key aspects:

Reaction Pathways: Theoretical models can compare the energy profiles of competing reaction pathways, such as Sₙ1 versus Sₙ2 mechanisms in nucleophilic substitution, or different routes for cyclization.

Electronic Structure: Analysis of the molecule's electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Intermediate Stability: The stability of potential intermediates, such as carbocations from the hydrolysis of dibromomethyl groups or organometallic species from metal-halogen exchange, can be assessed.

Structural Properties: Computational methods are also used to analyze solid-state characteristics. The crystal structure of the related 1,2-bis(dibromomethyl)benzene has been studied, revealing intramolecular C-H···Br hydrogen bonds and intermolecular π-π stacking interactions that influence its packing and stability. nih.gov Similar analyses for the 4-bromo derivative could provide insights into its solid-state behavior.

Such computational investigations, when combined with experimental results, provide a deeper and more complete understanding of the molecule's chemical reactivity. d-nb.inforesearchgate.net

Ab Initio Calculations for Regioselectivity in Related Bromination Reactions

The synthesis of the precursor to the title compound, 4-bromo-1,2-dimethylbenzene, involves the electrophilic aromatic bromination of 1,2-dimethylbenzene (o-xylene). This reaction does not produce a single product; instead, it yields a mixture of isomers, primarily 4-bromo-o-xylene (B1216868) and 3-bromo-o-xylene (B48128). google.com Experimental procedures have shown that the ratio of these isomers can be approximately 75:25 in favor of the 4-bromo product, highlighting a notable regioselectivity that warrants theoretical explanation. google.com

Ab initio calculations are a powerful tool for analyzing the positional selectivity in such electrophilic aromatic substitutions. nih.govresearchgate.net These calculations can be used to determine the stability of the reaction intermediates, known as arenium ions or Wheland intermediates, that are formed during the reaction. The preferred reaction pathway is the one that proceeds through the most stable, lowest-energy intermediate. researchgate.net

In the bromination of o-xylene (B151617), the bromine electrophile can attack at two non-equivalent positions on the aromatic ring: C3 or C4. Both methyl groups are ortho-, para-directing π-donors, meaning they activate the ring towards electrophilic attack.

Attack at C4: This position is para to one methyl group and ortho to the other.

Attack at C3: This position is ortho to both methyl groups.

Ab initio calculations, typically performed using methods like Møller-Plesset perturbation theory (MP2), can compute the total electronic energies of the transition states and the arenium ion intermediates for both pathways. nih.gov The results of such calculations would likely show that the arenium ion formed by attack at the C4 position is lower in energy than the one formed by attack at the C3 position. This energy difference can be attributed to steric hindrance; the C3 position is sterically crowded, situated between the two adjacent methyl groups, which destabilizes the corresponding transition state and intermediate. The C4 position is less sterically hindered, leading to a more stable intermediate and its formation as the major product. google.com

| Parameter | Attack at C4 (Forms 4-bromo-o-xylene) | Attack at C3 (Forms 3-bromo-o-xylene) |

|---|---|---|

| Product Status | Major Product | Minor Product |

| Electronic Influence | Activated (Ortho and Para to methyl groups) | Activated (Ortho to two methyl groups) |

| Steric Hindrance | Less hindered | More hindered (flanked by two methyl groups) |

| Predicted Intermediate Stability | More stable (Lower energy) | Less stable (Higher energy) |

Density Functional Theory (DFT) Studies on Bond Formation and Cleavage

Following the aromatic bromination, the formation of this compound proceeds via a free-radical chain reaction at the two benzylic methyl groups. This process involves the sequential cleavage of C-H bonds and the formation of C-Br bonds. Density Functional Theory (DFT) is well-suited for studying the mechanisms of such radical reactions.

The accepted mechanism for benzylic bromination involves three stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•), typically initiated by heat or UV light.

Propagation: This is a two-step cycle. a. A bromine radical abstracts a hydrogen atom from a benzylic methyl group, cleaving a C-H bond to form HBr and a stable benzyl (B1604629) radical. b. The benzyl radical then reacts with a molecule of Br₂, forming a C-Br bond to yield the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Computational studies on the reaction of bromine atoms with xylenes (B1142099) reveal that the process occurs through a complex-forming mechanism. rsc.org DFT calculations show that the initial step is the formation of a pre-reactive complex (xylene⋯Br). The rate-determining step is the subsequent intramolecular rearrangement of this complex through a transition state, which leads to a post-reactive complex (benzyl radical⋯HBr). This hydrogen abstraction step represents the critical C-H bond cleavage event. rsc.org The stability of the intermediate benzyl radical, which is resonance-stabilized by the benzene ring, makes the benzylic C-H bonds significantly weaker than other C-H bonds, explaining the high selectivity for this position. vaia.com

| Stage | Step | Description | Bonds Cleaved | Bonds Formed |

|---|---|---|---|---|

| Initiation | 1 | Homolysis of Bromine | Br-Br | - |

| Propagation | 2a | Hydrogen Abstraction | C-H | H-Br |

| 2b | Bromine Abstraction | Br-Br | C-Br | |

| Termination | 3 | Radical Recombination | - | Br-Br, C-Br, or C-C |

Energetic Considerations (HOMO, LUMO, Reaction Free Energy) in Reaction Pathways

The feasibility and rate of a chemical reaction are governed by its energetics. Computational chemistry provides key data on the energies of reactants, products, and transition states, including reaction-free energy and the energies of frontier molecular orbitals (HOMO and LUMO).

| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 295 | 7.73 x 10⁻¹⁴ | 7.72 x 10⁻¹⁴ |

| 312 | 1.08 x 10⁻¹³ | 1.09 x 10⁻¹³ |

| 329 | 1.44 x 10⁻¹³ | 1.48 x 10⁻¹³ |

| 346 | 1.97 x 10⁻¹³ | 1.96 x 10⁻¹³ |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A DFT study on the related compound 3-bromo-o-xylene calculated the energies of these orbitals. ijrte.org For this molecule, the HOMO is primarily located over the aromatic ring system and the bromine atom, while the LUMO is delocalized over the carbon-carbon bonds of the ring. The HOMO-LUMO energy gap was calculated to be -4.89 eV. This information suggests that the initial electronic interactions in a reaction would involve the electron density of the aromatic system. In a radical abstraction, the stability of the resulting radical is paramount, but the electronic properties of the starting material, as described by its frontier orbitals, set the stage for its reactivity. ijrte.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.19 |

| LUMO Energy | -1.30 |

| HOMO-LUMO Energy Gap | -4.89 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Spectroscopic Methodologies for Complex Brominated Benzene (B151609) Derivatives

Spectroscopic techniques are indispensable for probing the molecular structure of complex brominated compounds like 4-Bromo-1,2-bis(dibromomethyl)benzene. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted benzene ring is highly dependent on the nature and position of the substituents. jove.com For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. youtube.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the dibromomethyl groups. jove.comjove.com The protons on the dibromomethyl groups would likely appear as distinct singlets or doublets further downfield in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 110-160 ppm range. jove.com For this compound, six distinct signals would be expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the bromine and dibromomethyl substituents would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5-8.0 | m | Aromatic protons |

| ¹H | ~6.8-7.2 | s or d | -CHBr₂ protons |

| ¹³C | ~120-140 | - | Aromatic carbons |

| ¹³C | ~40-50 | - | -CHBr₂ carbons |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For polybrominated compounds, the isotopic pattern of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br) results in a characteristic cluster of peaks in the mass spectrum, which is a definitive indicator of the number of bromine atoms in the molecule. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. acs.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Expected Mass Spectrometry Data for this compound (C₈H₅Br₅)

| Technique | Expected m/z (most abundant isotope) | Key Feature |

|---|---|---|

| MS | [M]+ | Characteristic isotopic pattern for five bromine atoms |

| HRMS | Calculated exact mass | Confirms the molecular formula C₈H₅Br₅ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic ring, as well as C-Br stretching. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions in the UV region due to π-π* transitions. libretexts.orgup.ac.za The substitution pattern on the benzene ring influences the wavelength and intensity of these absorptions.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Absorption Range | Assignment |

|---|---|---|

| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | 1600-1400 cm⁻¹ | Aromatic C=C stretch |

| IR | 800-600 cm⁻¹ | C-Br stretch |

| UV-Vis | ~200-280 nm | π-π* transitions of the substituted benzene ring |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. oup.com For this compound, GC can be used to assess its purity and to separate it from any starting materials or byproducts. The choice of the stationary phase is critical for achieving good separation of brominated aromatic isomers. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful analytical tool for the identification of unknown compounds in a mixture. labrulez.comthermofisher.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC): LC and its high-pressure variant, HPLC, are versatile techniques for the separation and purification of a wide range of compounds. chromforum.org For non-volatile or thermally labile compounds like many polybrominated aromatics, HPLC is the method of choice. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of aromatic compounds. sielc.com The separation can be optimized by adjusting the mobile phase composition and temperature. chromforum.org

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |

|---|---|---|---|

| GC | Modified Bentone-34/silicone oil | Inert gas (e.g., He, N₂) | Purity assessment, separation of isomers |

| HPLC | C18 silica (B1680970) gel (Reversed-phase) | Methanol/water or Acetonitrile (B52724)/water gradient | Purification, purity analysis |

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For a molecule like this compound, this method provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, governed by a variety of intermolecular forces. While a specific crystal structure for this compound is not publicly available, extensive insights can be drawn from the crystallographic analysis of its parent compound, 1,2-bis(dibromomethyl)benzene (B1266051), and other closely related brominated aromatic structures.

The crystal structure of the closely related compound 1,2-bis(dibromomethyl)benzene (C₈H₆Br₄) has been determined, providing a model for understanding the likely conformation of this compound. nih.gov In the solid state, 1,2-bis(dibromomethyl)benzene crystallizes in the triclinic space group P-1. nih.gov The molecule's conformation is characterized by the orientation of the two bulky dibromomethyl groups relative to the benzene ring. In this structure, the two geminal bromine atoms on each methyl group are positioned on opposite sides of the aromatic ring system. nih.gov This staggered conformation likely minimizes steric hindrance between the large bromine atoms.

The crystal packing of 1,2-bis(dibromomethyl)benzene is stabilized by a network of intermolecular interactions, which dictate how the molecules arrange themselves in the lattice. nih.gov Understanding these arrangements is crucial for predicting the physical properties of the material.

Crystallographic Data for 1,2-bis(dibromomethyl)benzene

Click to view data

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Br₄ |

| Formula Weight (g/mol) | 421.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0222 (8) |

| b (Å) | 7.7313 (9) |

| c (Å) | 10.5927 (12) |

| α (°) | 108.473 (10) |

| β (°) | 97.108 (9) |

| γ (°) | 90.394 (9) |

| Volume (ų) | 540.61 (11) |

| Z (molecules per unit cell) | 2 |

The solid-state architecture of brominated aromatic compounds is heavily influenced by a network of noncovalent interactions. aip.orgacs.org In the crystal structure of 1,2-bis(dibromomethyl)benzene, both intramolecular C—H⋯Br hydrogen bonds and intermolecular π–π stacking interactions are significant. nih.gov

Two intramolecular C—H⋯Br hydrogen bonds are observed, which result in the formation of two S(6) ring motifs. nih.gov These interactions contribute to the conformational stability of the molecule. The analysis of the crystal packing also reveals the presence of intermolecular π–π stacking, where the aromatic rings of adjacent molecules align in a parallel-displaced fashion. nih.govacs.org The centroid-to-centroid distances for these interactions in 1,2-bis(dibromomethyl)benzene are 3.727(9) Å and 3.858(9) Å, which are characteristic distances for stabilizing π–π interactions. nih.gov

These types of interactions are fundamental in crystal engineering, where understanding and controlling them allows for the design of materials with specific properties. nih.govrsc.org The presence of multiple bromine atoms provides sites for various halogen-related interactions, including C—H⋯Br hydrogen bonds and potentially Br⋯Br contacts, which also play a crucial role in directing the crystal packing. rsc.orgmdpi.com

Intermolecular Interaction Geometry for 1,2-bis(dibromomethyl)benzene nih.gov

Click to view data

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| π–π stacking | Centroid(C2-C7)···Centroid(C2-C7) at (-1-x, -y, 1-z) | 3.727 (9) |

| π–π stacking | Centroid(C2-C7)···Centroid(C2-C7) at (-x, -y, 1-z) | 3.858 (9) |

| Intramolecular C—H⋯Br | C8—H8A⋯Br1 | H⋯Br: 2.64 |

| Intramolecular C—H⋯Br | C8—H8A⋯Br2 | H⋯Br: 2.78 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science. Different polymorphs of the same compound can exhibit different physical properties. The study of related brominated compounds provides valuable insights into the potential for polymorphism in this compound.

A notable example is 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), which exhibits dimorphism. rsc.orgrsc.org Two polymorphic modifications have been structurally characterized. Form I crystallizes in the triclinic space group P-1, while Form II crystallizes in the monoclinic space group P2₁/c. rsc.orgrsc.org Both structures are built from molecules with inversion symmetry. rsc.org The primary difference between the two forms lies in their crystal packing, particularly in the arrangement and geometry of intermolecular Br⋯Br interactions. rsc.org In polymorph I, these interactions create notable Br₄ square motifs. rsc.org

Thermodynamic studies have shown that the two forms are enantiotropically related, with Form II being the stable form at lower temperatures and Form I becoming stable above approximately 135 °C. rsc.orgrsc.org This investigation into a closely related isomer highlights the subtle interplay of intermolecular forces that can lead to different packing arrangements and demonstrates the potential for polymorphic behavior in heavily brominated benzene derivatives.

Comparison of Polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene rsc.orgrsc.org

Click to view data

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Thermodynamic Stability | Stable > 135 °C | Stable at room temperature |

| Key Packing Feature | Formation of Br₄ squares | Linked layers via Br⋯Br interactions |

Applications and Synthetic Utility in Advanced Organic Synthesis

Precursors in the Synthesis of Ortho-Phthalaldehydes and Derivatives

A primary application of 4-Bromo-1,2-bis(dibromomethyl)benzene is its role as a precursor to 4-bromo-ortho-phthalaldehyde. The hydrolysis of the two dibromomethyl groups provides a direct route to the corresponding dialdehyde (B1249045). This transformation is a critical step in organic synthesis, as ortho-phthalaldehydes are themselves valuable building blocks for a multitude of heterocyclic compounds and are widely used as derivatization reagents in analytical chemistry. nih.govwikipedia.org

The general method involves the hydrolysis of the gem-dibromomethyl groups, often facilitated by strong acids like fuming sulfuric acid, followed by a careful workup procedure. google.comresearchgate.net A novel workup using solid sodium bicarbonate has been shown to significantly improve the yield of the desired 4-substituted-ortho-phthalaldehyde. researchgate.net The resulting 4-bromo-phthalaldehyde is a key intermediate for synthesizing various compounds, including germicidal agents. google.com

Table 1: Synthesis of 4-Substituted Phthalaldehydes

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Substituted-1,2-bis(dibromomethyl)benzene | 1. H₂SO₄ 2. Solid NaHCO₃ | 4-Substituted-ortho-phthalaldehyde | Significantly Increased | google.com, researchgate.net |

Building Blocks for Polyfunctionalized Aromatic Systems

The reactivity of this compound extends beyond the synthesis of simple dialdehydes, establishing it as a fundamental building block for more complex, polyfunctionalized aromatic systems.

Research has demonstrated that this compound can be utilized in the synthesis of substituted 2,3-dicyanonaphthalene frameworks. researchgate.net This reaction typically involves treating the bis(dibromomethyl)benzene derivative with fumaronitrile (B1194792) in the presence of potassium iodide in a solvent like N,N-dimethylformamide. The potassium iodide acts as a reagent rather than a catalyst in this transformation. The yield of the resulting substituted dicyanonaphthalene is dependent on the stoichiometry of the potassium iodide used. researchgate.net This method provides a pathway to naphthalene (B1677914) systems with cyano groups, which are important precursors for dyes, pigments, and functional materials.

While direct synthesis from this compound is not extensively documented, analogies drawn from structurally similar compounds like 1,2-bis(bromomethyl)benzene (B41939) highlight its potential in synthesizing macrocyclic structures such as crown ethers. chemicalbook.com The reaction of bis(bromomethyl)arenes with poly(ethylene glycol)s under basic conditions is a standard method for constructing benzocrown ethers. nih.gov The two reactive sites on these molecules allow for the formation of the macrocyclic ring, which is fundamental to the structure of crown ethers. rsc.orgresearchgate.net

Similarly, the synthesis of isoindoline (B1297411) derivatives can be envisioned. Isoindolines are an important class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals. nih.govmdpi.com The synthesis often involves the reaction of precursors like 1,2-bis(bromomethyl)benzene with primary amines. researchgate.netrsc.org The bromine atom on the aromatic ring of this compound would be retained in the final product, providing a handle for further functionalization.

Contribution to the Synthesis of Complex Organic Architectures

The utility of this compound as a precursor to 4-bromo-ortho-phthalaldehyde directly contributes to the synthesis of complex organic architectures. Ortho-phthalaldehydes are known to react with various nucleophiles, including amines and thiols, to form isoindoles and other heterocyclic systems. nih.gov These reactions are fundamental in building more elaborate molecular frameworks. For instance, the reaction of ortho-phthalaldehydes with amino acids is a well-established method for fluorescent derivatization, showcasing the reactivity that can be harnessed for building larger molecules. wikipedia.org The bromo-substituent offers a site for subsequent cross-coupling reactions, further expanding the molecular complexity that can be achieved.

Potential in Materials Science Research as Precursors for Functional Materials

The potential of this compound in materials science is significant, primarily due to its role as a precursor to functionalized aromatic structures. By drawing analogies from the closely related 1,2-bis(bromomethyl)benzene, it is plausible that the 4-bromo derivative could serve as a monomer for the synthesis of luminescent π-conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Furthermore, the dibromomethyl groups can act as linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The ability to introduce a bromo-functionalized linker into a MOF structure opens up possibilities for post-synthetic modification, allowing for the tuning of the framework's properties. The synthesis of dicyanonaphthalenes from this precursor also points towards materials with interesting photophysical and electronic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Bromo-1,2-bis(dibromomethyl)benzene?

- Methodological Answer : The compound can be synthesized via bromination of substituted benzene derivatives. For example, controlled bromination of 1,2-dimethylbenzene using bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under anhydrous conditions may yield intermediates like 4-bromo-1,2-dimethylbenzene . Subsequent free-radical bromination of the methyl groups using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light can introduce dibromomethyl substituents. Purity is verified via GC-MS and ¹H/¹³C NMR, with characteristic peaks for brominated aromatic protons (δ 7.2–7.8 ppm) and dibromomethyl groups (δ 4.5–5.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic proton environments, while ¹³C NMR confirms substitution patterns. ²D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M]⁺) and isotopic patterns (Br has a 1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Validates C, H, Br content against theoretical values (e.g., C₈H₆Br₄ requires C: 18.92%, H: 1.19%, Br: 79.89%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect brominated waste in halogen-resistant containers and neutralize with sodium thiosulfate before disposal .

- Emergency Response : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of poly-substituted benzene derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, directing groups (e.g., –NO₂) or steric hindrance from substituents (e.g., –CH₃) can guide bromine placement. Validate outcomes via single-crystal XRD or NOE NMR to confirm substitution patterns .

Q. How should discrepancies in reported melting points or spectral data for brominated aromatics be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC to check for impurities (>98% purity required). Recrystallize in non-polar solvents (e.g., hexane) .

- Cross-Validation : Compare data with independent studies (e.g., PubChem, DSSTox) .

- Replication : Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Simulations : Calculate activation energies for Suzuki-Miyaura coupling using Pd catalysts. Optimize transition states with Gaussian 16 .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Q. What strategies optimize yield in multi-step bromination reactions?

- Methodological Answer :

- Stepwise Bromination : Prioritize bromination of aromatic rings before functionalizing alkyl groups to avoid over-bromination .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for efficiency. Monitor reaction progress via TLC .

- Temperature Control : Use low temperatures (−10°C to 0°C) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.